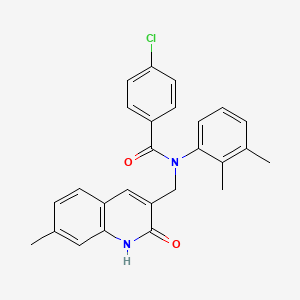
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide, also known as CX5461, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was initially developed as a potential treatment for breast cancer but has since been found to have promising results in other types of cancer as well.
Mecanismo De Acción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide works by binding to the DNA template strand and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. This compound has been shown to selectively induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, the inhibition of ribosomal RNA synthesis, and the activation of the p53 tumor suppressor pathway. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is its selectivity for cancer cells that are dependent on high levels of ribosomal RNA synthesis. This makes it a potentially effective treatment for a variety of cancers. However, its low overall yield and challenging synthesis method make it difficult to produce in large quantities, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. These include exploring its potential as a combination therapy with other cancer treatments, investigating its efficacy in different types of cancer, and developing more efficient synthesis methods to increase its availability for research and clinical use. Additionally, further research is needed to understand the long-term effects of this compound on healthy cells and tissues.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a treatment for a variety of cancers. Its selective inhibition of RNA polymerase I and induction of DNA damage make it a potentially effective treatment for cancers that are dependent on high levels of ribosomal RNA synthesis. However, its challenging synthesis method and low overall yield present limitations for its use in lab experiments. Future research should focus on exploring its potential as a combination therapy and developing more efficient synthesis methods to increase its availability for research and clinical use.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide involves a series of chemical reactions that start with the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with cyclohexylamine. The resulting intermediate is then reacted with pivaloyl chloride to yield this compound. The overall yield of this process is relatively low, making it a challenging compound to synthesize.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has shown promising results in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer. It works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the selective killing of cancer cells that are dependent on high levels of ribosomal RNA synthesis.
Propiedades
IUPAC Name |
N-cyclohexyl-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-10-11-19-16(12-15)13-17(20(25)23-19)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h10-13,18H,5-9,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXWDVWWUZHFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

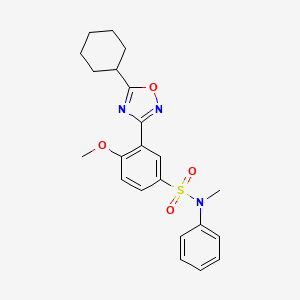
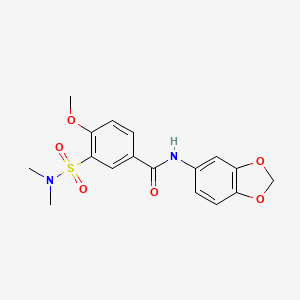

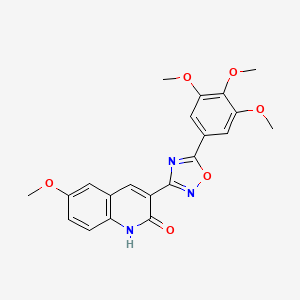
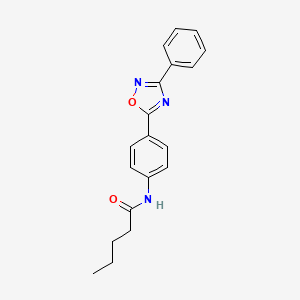

![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

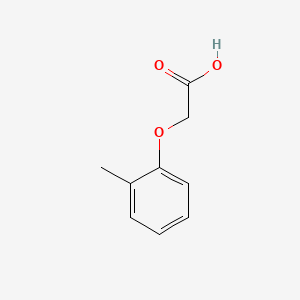

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
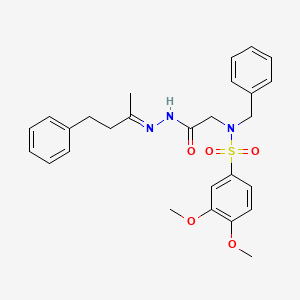
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
